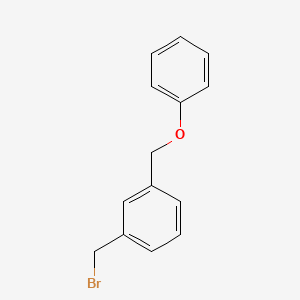

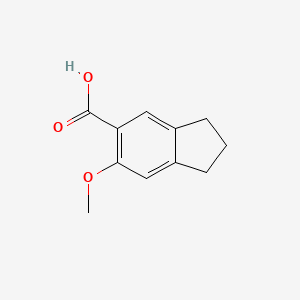

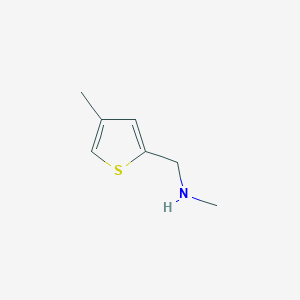

![molecular formula C8H15NO B1612115 1-Azabicyclo[3.3.1]nonan-4-ol CAS No. 855829-28-6](/img/structure/B1612115.png)

1-Azabicyclo[3.3.1]nonan-4-ol

Descripción general

Descripción

1-Azabicyclo[3.3.1]nonan-4-ol is a chemical compound . It belongs to a sterically unhindered and stable class of nitroxyl radicals . It efficiently catalyzes the oxidation of alcohols to afford the corresponding carbonyl compounds .

Synthesis Analysis

The synthesis of 1-Azabicyclo[3.3.1]nonan-4-ol and its derivatives has been a subject of research. For instance, one study discusses the synthetic and crystallographic studies of four unsaturated bicyclo[3.3.1]nonane derivatives . Another study presents a radical-based strategy to construct an indole-fused azabicyclo[3.3.1]nonane structural framework .Molecular Structure Analysis

The molecular structure of 1-Azabicyclo[3.3.1]nonan-4-ol and its derivatives has been examined in several studies. The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .Chemical Reactions Analysis

The chemical reactions involving 1-Azabicyclo[3.3.1]nonan-4-ol have been explored in various studies. For instance, one study discusses the reactions of 1-Azabicyclo[3.3.1]nonan-4-ol with potassium iodide and sodium azide to afford 3-substituted 9-iodo (azido)-3-azabicyclo nonanes .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Azabicyclo[3.3.1]nonan-4-ol include a boiling point of 248.6±15.0 C at 760 mmHg .Aplicaciones Científicas De Investigación

Structural and Conformational Studies

1-Azabicyclo[3.3.1]nonan-4-ol and its derivatives have been extensively studied for their structural and conformational characteristics. Research shows that these compounds generally adopt a flattened chair-chair conformation influenced by steric factors. For instance, the 3-azabicyclo[3.3.1]nonane derivatives, including 1-azabicyclo[3.3.1]nonan-4-ols, display preferred conformational behaviors governed by molecular mechanics calculations and NMR spectroscopy findings (Arias-Pérez, Alejo, & Maroto, 1997).

Spectroscopic Analysis

These compounds have also been the subject of extensive spectroscopic studies. For example, the 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-α(β)-ols, which are closely related to 1-azabicyclo[3.3.1]nonan-4-ol, were synthesized and analyzed using IR, 1H, and 13C NMR spectroscopy, revealing details about their stereoelectronic effects (Iriepa, Gil-Alberdi, & Gálvez, 1992).

Synthesis and Derivatives

The synthesis and study of various derivatives of 1-azabicyclo[3.3.1]nonan-4-ol have been a significant focus area. Research on acyl derivatives of 9-(2'-hydroxyethyl)-9-azabicyclo[3.3.1]nonan-3α(and β)-ols, related to 1-azabicyclo[3.3.1]nonan-4-ol, has provided insights into their structural and conformational properties (Lorente, Iriepa, & Gálvez, 1990).

Mass Spectrometry

Mass spectrometry has been utilized to study the fragmentation patterns of 1-azabicyclo[3.3.1]nonan-4-ols. This has helped in understanding the characteristic peaks and compositions of these compounds, aiding in their identification and analysis (藤原, 井上, & 加藤, 1988).

Antimicrobial Studies

Some derivatives of 1-azabicyclo[3.3.1]nonan-4-ol have been evaluated for their antimicrobial properties. For instance, novel thiazolidin-4-ones derived from these compounds exhibited significant antimicrobial activities against various bacterial and fungal species (Ramachandran, Rani, & Kabilan, 2009).

Pharmacological Analysis

Pharmacological analysis of esters derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9β-ol, closely related to 1-azabicyclo[3.3.1]nonan-4-ol, has been conducted to assess their potential for medical applications. These studies included evaluations of analgesic and neuroleptic activities (Iriepa et al., 1995).

Direcciones Futuras

The future directions for the research on 1-Azabicyclo[3.3.1]nonan-4-ol could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, one study discusses the potential of the 1-Azabicyclo[3.3.1]nonane moiety in the development of anticancer chemotherapeutics .

Propiedades

IUPAC Name |

1-azabicyclo[3.3.1]nonan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-8-3-5-9-4-1-2-7(8)6-9/h7-8,10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOACHBGHRNVLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(C1)CCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597132 | |

| Record name | 1-Azabicyclo[3.3.1]nonan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Azabicyclo[3.3.1]nonan-4-ol | |

CAS RN |

855829-28-6 | |

| Record name | 1-Azabicyclo[3.3.1]nonan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

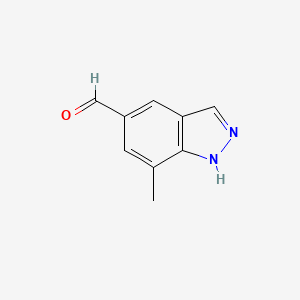

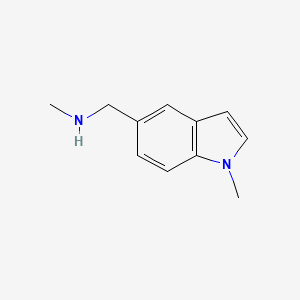

![N-[4-(Trifluoromethoxy)phenyl]piperidine-3-carboxamide](/img/structure/B1612035.png)

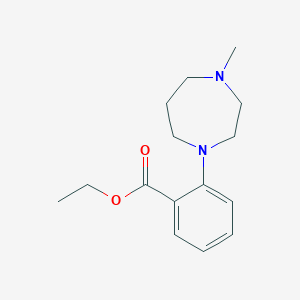

![Methyl 7-amino-3-cyano-2-(cyanomethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1612050.png)